

A Comparative Guide to AYPGKF-NH2 and Other Gq-Coupled Receptor Agonists

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Compound of Interest

Compound Name: Par-4-AP;AY-NH2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AYPGKF-NH2, a selective Protease-Activated Receptor 4 (PAR4) agonist, with other agonists targeting Gq-coupled receptors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.

Introduction to Gq-Coupled Receptors and Their Agonists

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial for signal transduction. The Gq alpha subunit, when activated, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating a wide range of physiological responses.

Agonists that activate Gq-coupled receptors are vital research tools and have significant therapeutic potential. AYPGKF-NH2 is a synthetic peptide agonist that selectively activates PAR4, a Gq-coupled receptor highly expressed in platelets and involved in thrombosis.^[1] This guide compares the performance of AYPGKF-NH2 with other Gq-coupled receptor agonists, focusing on their potency and efficacy in relevant cellular assays.

Comparative Performance of Gq-Coupled Receptor Agonists

The potency (EC₅₀) and efficacy (E_{max}) of various Gq-coupled receptor agonists are summarized in the tables below. These parameters are crucial for understanding the functional activity of these compounds.

Table 1: Potency (EC₅₀) of Gq-Coupled Receptor Agonists in Functional Assays

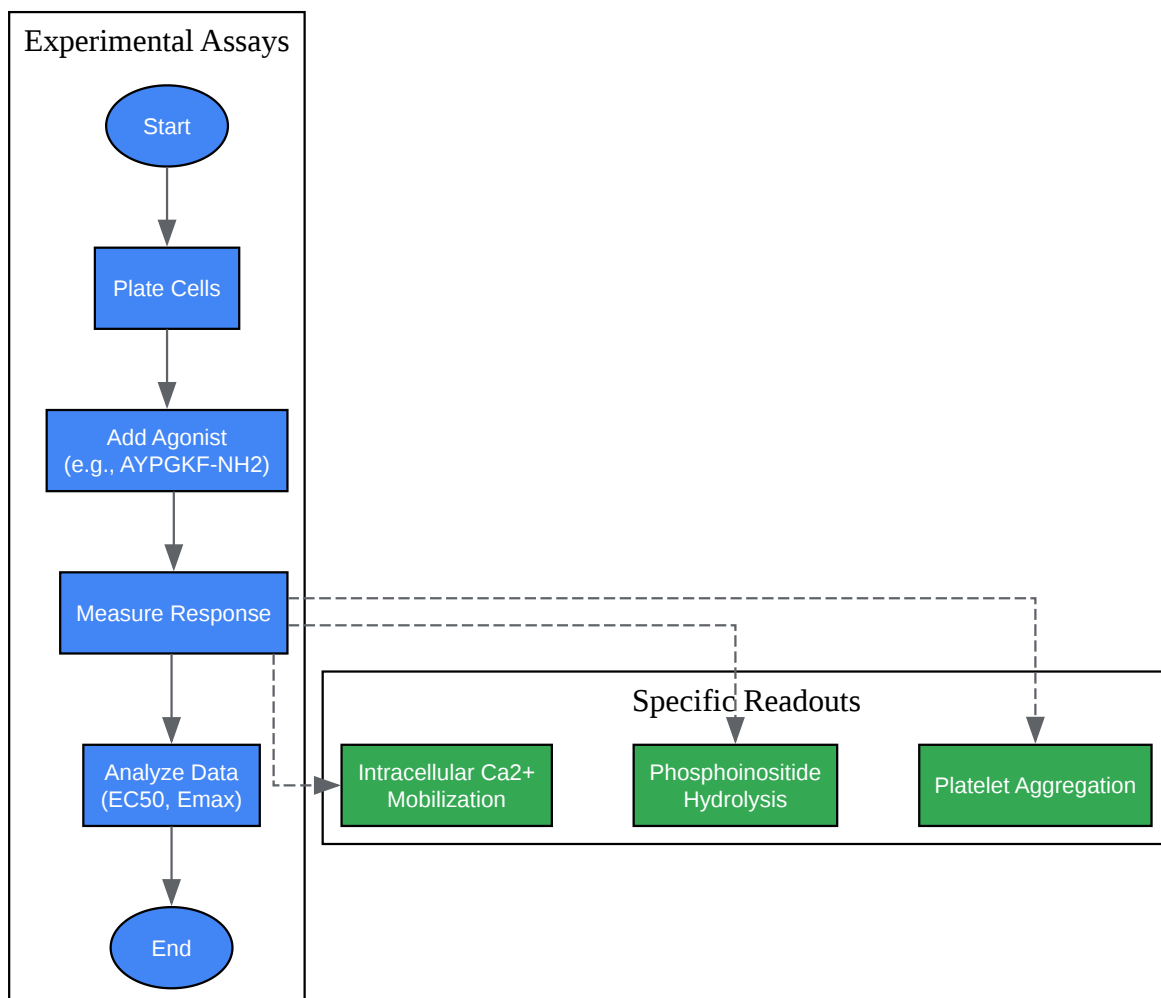
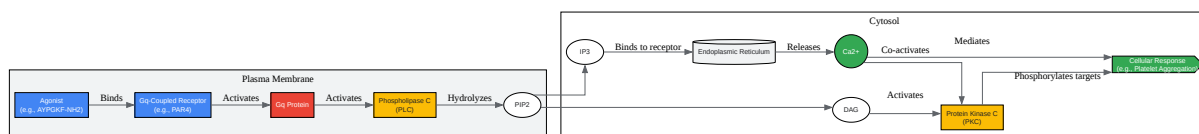
Agonist	Receptor	Assay	Cell Type/System	EC ₅₀
AYPGKF-NH2	PAR4	Platelet Aggregation	Human Platelets	15 µM
AYPGKF-NH2	PAR4	Platelet Aggregation	Rat Platelets	~10 µM
GYPGKF-NH2	PAR4	Platelet Aggregation	Human Platelets	~150 µM
Carbachol	Muscarinic M1	Phosphoinositide Hydrolysis	SH-SY5Y Cells	~50 µM[2]
Carbachol	Muscarinic M3	Phosphoinositide Hydrolysis	CHO-M3 Cells	1.1 µM
Carbachol	Muscarinic M3	Intracellular Ca ²⁺ Mobilization	SH-SY5Y Cells	13 µM[2]
Oxotremorine	Muscarinic M1	Phosphoinositide Hydrolysis	SH-SY5Y Cells	~1 µM
Arecoline	Muscarinic M1	Phosphoinositide Hydrolysis	SH-SY5Y Cells	~10 µM
McN-A-343	Muscarinic M1	Gαq Recruitment	HEK293 Cells	11 nM
Pilocarpine	Muscarinic M1	Gαq Recruitment	HEK293 Cells	250 µM

Table 2: Efficacy (Emax) of Gq-Coupled Receptor Agonists in Functional Assays

Agonist	Receptor	Assay	Cell Type/System	Emax (% of control or reference agonist)
AYPGKF-NH2	PAR4	Platelet Aggregation	Human Platelets	Comparable to thrombin
Carbachol	Muscarinic M1	Phosphoinositide Hydrolysis	SH-SY5Y Cells	100% (reference)
Oxotremorine	Muscarinic M1	Phosphoinositide Hydrolysis	SH-SY5Y Cells	21% of Carbachol
Arecoline	Muscarinic M1	Phosphoinositide Hydrolysis	SH-SY5Y Cells	45% of Carbachol
McN-A-343	Muscarinic M1	Gαq Recruitment	HEK293 Cells	123% of Acetylcholine
Pilocarpine	Muscarinic M1	Gαq Recruitment	HEK293 Cells	~100% of Acetylcholine

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these agonists, it is essential to visualize their signaling pathways and the workflows of the assays used to characterize them.



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References

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- 2. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca²⁺ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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